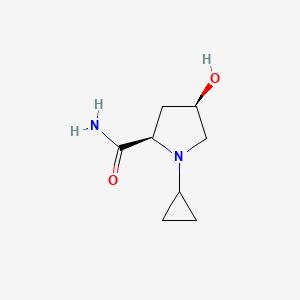
(2R,4R)-1-Cyclopropyl-4-hydroxypyrrolidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,4R)-1-Cyclopropyl-4-hydroxypyrrolidine-2-carboxamide is a chiral compound with significant interest in various fields of scientific research. This compound features a cyclopropyl group attached to a pyrrolidine ring, which is further substituted with a hydroxyl group and a carboxamide group. The stereochemistry of this compound is defined by the (2R,4R) configuration, which plays a crucial role in its chemical behavior and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2R,4R)-1-Cyclopropyl-4-hydroxypyrrolidine-2-carboxamide can be achieved through several synthetic routes. One common method involves the diastereoselective synthesis of cis-4-hydroxyproline derivatives. The process typically starts with commercially available starting materials and involves a series of reactions including epoxide opening, ring closure, and stereoselective reduction . The reaction conditions often require the use of zinc and magnesium enolates to achieve high diastereoselectivity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: (2R,4R)-1-Cyclopropyl-4-hydroxypyrrolidine-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound and the stereochemistry of the molecule.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions may involve nucleophiles such as amines or halides under basic or acidic conditions .
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of a ketone, while reduction of the carboxamide group can yield an amine derivative.
Aplicaciones Científicas De Investigación
(2R,4R)-1-Cyclopropyl-4-hydroxypyrrolidine-2-carboxamide has a wide range of applications in scientific research. In chemistry, it serves as a chiral building block for the synthesis of complex molecules. In biology, it is used to study enzyme-substrate interactions and protein-ligand binding. In medicine, this compound has potential therapeutic applications due to its ability to modulate biological pathways. Additionally, it finds use in the agrochemical industry as a precursor for the synthesis of bioactive compounds .
Mecanismo De Acción
The mechanism of action of (2R,4R)-1-Cyclopropyl-4-hydroxypyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to (2R,4R)-1-Cyclopropyl-4-hydroxypyrrolidine-2-carboxamide include other chiral pyrrolidine derivatives such as (2R,4R)-4-hydroxyproline and (2R,4S)-4-hydroxyproline. These compounds share structural similarities but differ in their stereochemistry and functional groups .
Uniqueness: The uniqueness of this compound lies in its specific stereochemistry and the presence of the cyclopropyl group. This configuration imparts distinct chemical and biological properties, making it valuable for various research applications.
Propiedades
Fórmula molecular |
C8H14N2O2 |
|---|---|
Peso molecular |
170.21 g/mol |
Nombre IUPAC |
(2R,4R)-1-cyclopropyl-4-hydroxypyrrolidine-2-carboxamide |
InChI |
InChI=1S/C8H14N2O2/c9-8(12)7-3-6(11)4-10(7)5-1-2-5/h5-7,11H,1-4H2,(H2,9,12)/t6-,7-/m1/s1 |
Clave InChI |
TWMMMHDCOPBRHY-RNFRBKRXSA-N |
SMILES isomérico |
C1CC1N2C[C@@H](C[C@@H]2C(=O)N)O |
SMILES canónico |
C1CC1N2CC(CC2C(=O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















